molecular formula C8H16N2OS B13147714 1-(2-Methylpropan-2-ylsulfonimidoyl)-2,5-dihydro-1H-pyrrole

1-(2-Methylpropan-2-ylsulfonimidoyl)-2,5-dihydro-1H-pyrrole

Cat. No.: B13147714
M. Wt: 188.29 g/mol
InChI Key: OONXSBRZFWYKQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Methylpropan-2-ylsulfonimidoyl)-2,5-dihydro-1H-pyrrole is an organic compound with a unique structure that combines a sulfonimidoyl group with a dihydropyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methylpropan-2-ylsulfonimidoyl)-2,5-dihydro-1H-pyrrole typically involves the reaction of a suitable dihydropyrrole precursor with a sulfonimidoyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing safety measures for handling reactive intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methylpropan-2-ylsulfonimidoyl)-2,5-dihydro-1H-pyrrole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the sulfonimidoyl group to a sulfonamide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonimidoyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under mild conditions to prevent decomposition.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonyl derivatives, while reduction can produce sulfonamides.

Scientific Research Applications

1-(2-Methylpropan-2-ylsulfonimidoyl)-2,5-dihydro-1H-pyrrole has several scientific research applications:

Mechanism of Action

The mechanism by which 1-(2-Methylpropan-2-ylsulfonimidoyl)-2,5-dihydro-1H-pyrrole exerts its effects involves its interaction with specific molecular targets. The sulfonimidoyl group can form strong interactions with enzyme active sites, leading to inhibition of enzyme activity. This interaction can disrupt normal cellular processes, making the compound useful in studying biochemical pathways and developing therapeutic agents .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Methylpropan-2-ylsulfonyl)-2,5-dihydro-1H-pyrrole
  • 1-(2-Methylpropan-2-ylsulfonamido)-2,5-dihydro-1H-pyrrole

Uniqueness

1-(2-Methylpropan-2-ylsulfonimidoyl)-2,5-dihydro-1H-pyrrole is unique due to the presence of the sulfonimidoyl group, which imparts distinct chemical reactivity and biological activity compared to its sulfonyl and sulfonamido analogs.

Properties

Molecular Formula

C8H16N2OS

Molecular Weight

188.29 g/mol

IUPAC Name

tert-butyl-(2,5-dihydropyrrol-1-yl)-imino-oxo-λ6-sulfane

InChI

InChI=1S/C8H16N2OS/c1-8(2,3)12(9,11)10-6-4-5-7-10/h4-5,9H,6-7H2,1-3H3

InChI Key

OONXSBRZFWYKQZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)S(=N)(=O)N1CC=CC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.